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3-Mercaptohexyl acetate - 136954-20-6

3-Mercaptohexyl acetate

Catalog Number: EVT-316045
CAS Number: 136954-20-6
Molecular Formula: C8H16O2S
Molecular Weight: 176.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Mercaptohexyl acetate (3MHA) is a volatile thiol compound known for its potent aroma, often described as passionfruit, grapefruit, or box tree. [, ] It is found naturally in various fruits, including passion fruit, guava, and hawthorn, and plays a significant role in the distinctive aroma of Sauvignon blanc wines. [, , , , , ]

3MHA is a secondary metabolite produced by yeast during fermentation, primarily from the volatile thiol 3-mercaptohexanol (3MH). [, , , , ] Its presence and concentration are influenced by various factors, including grape variety, yeast strain, fermentation conditions, and viticultural practices. [, , , , , , ]

Molecular Structure Analysis

3-Mercaptohexyl acetate is primarily formed through the acetylation of 3-mercaptohexanol. This reaction involves the transfer of an acetyl group from acetyl-CoA to 3MH, catalyzed by alcohol acyltransferases (AATs) present in yeast. [, , ] The efficiency of this reaction can be influenced by various factors, including yeast strain and the presence of other compounds in the fermentation medium. [, ]

Future Directions
  • Investigating the potential of genetic modification techniques to enhance 3MHA production in yeast and other organisms. [, ]
  • Developing novel analytical methods for rapid and sensitive detection of 3MHA in complex matrices. [, , , ]
  • Investigating the influence of environmental factors and viticultural practices on the formation of 3MHA precursors in grapes. [, , , ]

3-Mercaptohexan-1-ol (3MH)

Compound Description: 3-Mercaptohexan-1-ol, often abbreviated as 3MH, is a volatile thiol that imparts a distinct grapefruit or passionfruit aroma. It is a key aroma compound found in various fruits and beverages, including wines, particularly Sauvignon Blanc. 3MH is produced by yeast during fermentation from non-volatile precursors present in grape juice. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: 3-Mercaptohexan-1-ol is the direct precursor to 3-mercaptohexyl acetate. Yeast can esterify 3MH into 3-mercaptohexyl acetate during fermentation. The two compounds often co-exist in wines and contribute significantly to their fruity and tropical aromas. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

S-3-(Hexan-1-ol)-L-cysteine (Cys-3MH)

Compound Description: S-3-(Hexan-1-ol)-L-cysteine, commonly referred to as Cys-3MH, is a non-volatile precursor of 3-mercaptohexan-1-ol (3MH). It is found in grape juice and can be converted to 3MH by yeast during fermentation. [, , ]

Relevance: Cys-3MH is converted to 3-mercaptohexan-1-ol, which is then further converted to 3-mercaptohexyl acetate by yeast. Therefore, Cys-3MH indirectly contributes to the formation of 3-mercaptohexyl acetate. [, , ]

S-3-(Hexan-1-ol)-glutathione (GSH-3MH)

Compound Description: S-3-(Hexan-1-ol)-glutathione, also known as GSH-3MH, is another non-volatile precursor of 3-mercaptohexan-1-ol (3MH) found in grape juice. It can be converted to 3MH by yeast during fermentation. [, , ]

Relevance: GSH-3MH is converted to 3-mercaptohexan-1-ol, the direct precursor of 3-mercaptohexyl acetate. Yeast convert GSH-3MH to 3MH less efficiently compared to Cys-3MH, but 3MH derived from GSH-3MH shows higher esterification rates to 3-mercaptohexyl acetate. [, , ]

4-Mercapto-4-methylpentan-2-one (4MMP)

Compound Description: 4-Mercapto-4-methylpentan-2-one, frequently abbreviated as 4MMP, is a volatile thiol known for its potent blackcurrant or "cat pee" aroma. It is a significant aroma compound in certain wine varieties like Sauvignon Blanc. [, , , , , , , , , ]

Relevance: While structurally different from 3-mercaptohexyl acetate, 4MMP is often studied alongside 3-mercaptohexyl acetate and 3-mercaptohexan-1-ol as they are all important volatile thiols that contribute to the overall aroma profile of wines. They are often influenced by similar factors such as grape variety, yeast strain, and winemaking techniques. [, , , , , , , , , ]

4-Mercapto-4-methylpentan-2-ol (4MMPOH)

Compound Description: 4-Mercapto-4-methylpentan-2-ol (4MMPOH) is another volatile thiol found in wines, including Sauvignon Blanc. It contributes to the fruity and citrusy aroma profile of these wines. [, ]

Relevance: Similar to 4MMP, 4MMPOH is studied alongside 3-mercaptohexyl acetate and 3-mercaptohexan-1-ol due to their shared importance as volatile thiols contributing to the overall aroma profile of wines. They are often influenced by similar viticultural and enological factors. [, ]

3-Mercapto-3-methylbutan-1-ol (3MMB)

Compound Description: 3-Mercapto-3-methylbutan-1-ol (3MMB) is a volatile thiol found in various fruits, including passion fruit. It exhibits a sulfurous, fruity aroma. [, ]

Relevance: 3MMB, alongside 3-mercaptohexyl acetate and 3-mercaptohexan-1-ol, belongs to the group of volatile thiols that contribute significantly to the aroma of certain fruits and wines. Their presence and concentrations are often linked to specific varieties and processing techniques. [, ]

3-Mercapto-3-methylbutyl acetate

Compound Description: 3-Mercapto-3-methylbutyl acetate is an acetate ester of 3-mercapto-3-methylbutan-1-ol and is also found in passion fruit. It likely possesses a fruity aroma similar to its corresponding alcohol. []

Relevance: 3-Mercapto-3-methylbutyl acetate, alongside 3-mercaptohexyl acetate, showcases the potential for esterification of volatile thiols, which can further modify their aroma profiles in fruits and wines. []

2-Furanmethanethiol (FMT)

Compound Description: 2-Furanmethanethiol (FMT) is a volatile thiol that contributes to the roasted coffee aroma in various foods and beverages. [, ]

Relevance: While not directly related in structure to 3-mercaptohexyl acetate, 2-Furanmethanethiol is another volatile thiol often studied in the context of food and beverage aroma analysis. Analytical methods developed for quantifying 3-mercaptohexyl acetate and other volatile thiols can often be adapted for FMT analysis as well. [, ]

Source and Classification

3-Mercaptohexyl acetate is primarily derived from natural sources, particularly in the context of wine and other fermented beverages, where it contributes to the aroma profile. It is classified under the category of volatile thiols, which are known for their strong odor characteristics that can significantly influence flavor perception in food and beverages .

Synthesis Analysis

The synthesis of 3-Mercaptohexyl acetate can be achieved through various methods, with the most common being the reaction between hexyl alcohol and thiol compounds. One notable method involves the esterification process, where hexanoic acid reacts with mercaptoethanol in the presence of an acid catalyst. The reaction conditions typically include:

  • Temperature: Generally maintained at around 60-80 °C.
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
  • Reaction Time: The duration can vary but typically lasts between 2 to 6 hours to ensure complete conversion.

The reaction can be represented as follows:

Hexanoic Acid+MercaptoethanolAcid Catalyst3 Mercaptohexyl Acetate+Water\text{Hexanoic Acid}+\text{Mercaptoethanol}\xrightarrow{\text{Acid Catalyst}}\text{3 Mercaptohexyl Acetate}+\text{Water}

This method allows for the selective formation of the ester while minimizing by-products .

Structural Data

  • Bond Angles: The bond angles around the sulfur atom are approximately 109.5109.5^\circ , consistent with tetrahedral geometry.
  • Hybridization: The carbon atoms in the hexyl chain exhibit sp³ hybridization, contributing to their saturated nature.
  • Polarity: The presence of both polar (acetate) and non-polar (hexyl) components results in an amphiphilic character, influencing its solubility properties in various solvents .
Chemical Reactions Analysis

3-Mercaptohexyl acetate participates in several chemical reactions typical for thiol esters, including hydrolysis and transesterification.

Hydrolysis Reaction

In aqueous conditions, 3-Mercaptohexyl acetate can undergo hydrolysis to yield mercaptohexanol and acetic acid:

3 Mercaptohexyl Acetate+H2OMercaptohexanol+Acetic Acid\text{3 Mercaptohexyl Acetate}+\text{H}_2\text{O}\rightarrow \text{Mercaptohexanol}+\text{Acetic Acid}

This reaction is facilitated by acidic or basic conditions and is significant in biological systems where esters are metabolized.

Transesterification

The compound can also react with other alcohols to form different esters, which is important for flavor modification in food applications .

Mechanism of Action

The mechanism of action for 3-Mercaptohexyl acetate primarily revolves around its olfactory properties. Upon release into the environment (such as during fermentation), it interacts with olfactory receptors in humans, contributing to aroma perception.

Olfactory Pathway

  1. Release: During fermentation or cooking, volatile compounds like 3-Mercaptohexyl acetate are released into the air.
  2. Detection: These compounds bind to specific olfactory receptors in the nasal cavity.
  3. Signal Transmission: Binding activates sensory neurons that transmit signals to the brain, resulting in the perception of aroma.

This mechanism plays a crucial role in sensory evaluation, particularly in wine tasting and culinary applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic strong sulfurous odor reminiscent of garlic or onions.
  • Boiling Point: Approximately 200 °C.
  • Solubility: Soluble in organic solvents but less soluble in water due to its hydrophobic hexyl chain.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to hydrolysis.
  • Reactivity: Reacts readily with oxidizing agents and may participate in redox reactions due to its thiol group.

These properties make it an important compound in flavor chemistry and analytical applications .

Applications

3-Mercaptohexyl acetate has various applications across different fields:

  1. Flavoring Agent: Used extensively in food and beverage industries for its strong aroma profile, particularly in wines where it enhances fruity notes.
  2. Analytical Chemistry: Employed as a standard reference compound in gas chromatography-mass spectrometry for quantifying volatile thiols .
  3. Biochemical Research: Studied for its role in yeast metabolism during fermentation processes, contributing to flavor development.

Properties

CAS Number

136954-20-6

Product Name

3-Mercaptohexyl acetate

IUPAC Name

3-sulfanylhexyl acetate

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3

InChI Key

JUCARGIKESIVLB-UHFFFAOYSA-N

SMILES

CCCC(CCOC(=O)C)S

Solubility

insoluble in water; soluble in ethanol and heptane

Synonyms

3-Mercapto-1-hexanol 1-Acetate

Canonical SMILES

CCCC(CCOC(=O)C)S

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